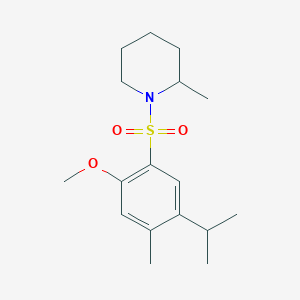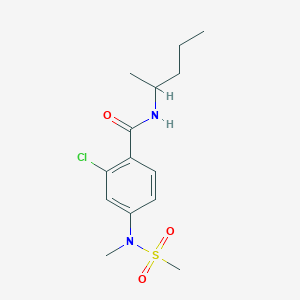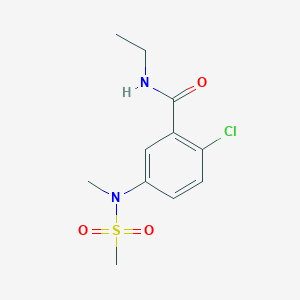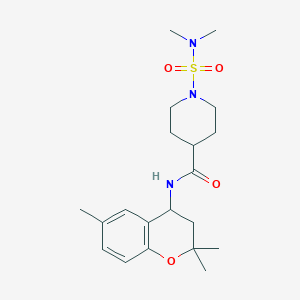
1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2-methylpiperidine
Descripción general
Descripción
1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2-methylpiperidine is an organic compound with a complex structure that includes a piperidine ring, a sulfonyl group, and a methoxy-substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2-methylpiperidine typically involves multiple steps, starting with the preparation of the methoxy-substituted phenyl sulfonyl chloride. This intermediate is then reacted with 2-methylpiperidine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2-methylpiperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The methoxy and piperidine groups may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Methoxy-substituted phenyl compounds: These include various derivatives with different functional groups attached to the phenyl ring.
Sulfonyl-containing compounds: Such as sulfonamides and sulfones, which have similar sulfonyl groups but different overall structures.
Uniqueness
1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2-methylpiperidine is unique due to its combination of a piperidine ring, a methoxy-substituted phenyl group, and a sulfonyl group. This combination imparts distinct chemical properties and potential biological activities that are not found in simpler or structurally different compounds.
Propiedades
IUPAC Name |
1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2-methylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3S/c1-12(2)15-11-17(16(21-5)10-13(15)3)22(19,20)18-9-7-6-8-14(18)4/h10-12,14H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLOTXDOAAUJNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[6-(ethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4459887.png)
![3-{1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-1-OXOBUTAN-2-YL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE](/img/structure/B4459897.png)

![2-({2-[4-(2-chlorophenyl)-1-piperazinyl]-4-quinazolinyl}amino)ethanol](/img/structure/B4459907.png)
![5-phenyl-2-(3-pyridinyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4459908.png)
![1-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-2-ethylpiperidine](/img/structure/B4459913.png)
![N-(2,3-dimethylphenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B4459924.png)
![3-[3-(4-BENZYLPIPERIDIN-1-YL)-3-OXOPROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B4459929.png)
![N-(4-methoxy-2-methylphenyl)-4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4459936.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[6-(1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4459974.png)
![6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4459981.png)
![3-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole](/img/structure/B4459983.png)
